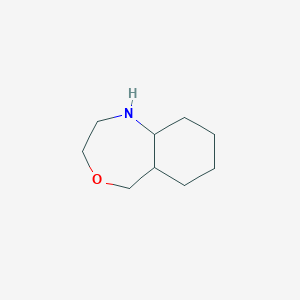

Decahydro-4,1-benzoxazepine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,5,5a,6,7,8,9,9a-decahydrobenzo[e][1,4]oxazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXAXNQTZGJTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzoxazepine Scaffolds and Saturated Heterocycles

Decahydro-4,1-benzoxazepine is a fully saturated bicyclic heterocyclic compound. Its structure is characterized by the fusion of a cyclohexane (B81311) ring to a 1,4-oxazepine (B8637140) ring, a seven-membered ring containing one oxygen and one nitrogen atom. This places it within the broader family of benzoxazepines, which are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds. researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.net Unlike their unsaturated and partially saturated counterparts, which have been extensively studied, the fully saturated "decahydro" version represents a more three-dimensional and conformationally flexible entity.

The move from flat, aromatic systems to saturated, three-dimensional structures is a significant trend in chemical space exploration. nih.gov Saturated heterocycles, such as this compound, offer several potential advantages over their aromatic counterparts. These benefits can include improved aqueous solubility, a more diverse range of possible stereoisomers, and a reduced likelihood of undergoing metabolic oxidation, which can be a concern with aromatic rings. nih.gov The inherent three-dimensionality of saturated rings also allows for a more precise and complex interaction with biological targets. nih.gov

Significance of Fully Saturated Heterocyclic Frameworks in Chemical Space Exploration

Retrosynthetic Analysis of the this compound Skeleton

A retrosynthetic analysis of the this compound core reveals several potential disconnection points, offering diverse forward synthetic strategies. The primary disconnections involve the cleavage of the C-N and C-O bonds within the seven-membered oxazepine ring.

One common approach involves disconnecting the amide bond (C(O)-N), leading back to an amino acid precursor derived from a substituted anthranilic acid and an α-haloacid. nih.gov This strategy leverages the availability of chiral α-haloacids to introduce stereochemistry early in the synthesis.

Another key disconnection breaks the ether linkage (C-O-C), suggesting a precursor with a hydroxyl group and a leaving group on the cyclohexane (B81311) ring, which can undergo intramolecular cyclization. Further disassembly of the cyclohexane ring can lead to simpler, acyclic starting materials that can be elaborated through various cycloaddition or annulation strategies.

Classical Synthetic Routes and Adaptations for this compound

Classical synthetic methodologies have been adapted to construct the benzoxazepine framework, which can subsequently be saturated to the decahydro level.

Cyclization Reactions in this compound Formation

The formation of the seven-membered oxazepine ring is a critical step. Intramolecular cyclization reactions are frequently employed. For instance, substituted anthranilic acids can be coupled with α-chloroacids or α-bromoacids to form N-acylanthranilic acids, which can then undergo cyclization to yield 4,1-benzoxazepine-2,5-diones. nih.gov The choice of the halogen on the α-haloacid can influence the reaction outcome, with α-bromoacids often leading directly to the cyclized product. nih.gov

Domino reactions, such as the Knoevenagel condensation followed by a scispace.comnih.gov-hydride shift and cyclization, have also been utilized to construct condensed 1,4-benzoxazepine (B8686809) systems. beilstein-journals.org These multi-step, one-pot procedures offer an efficient route to complex heterocyclic structures.

Ring-Closing Strategies for the Seven-Membered Ring System

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of seven-membered rings, including oxepine and azepine systems. scispace.comresearchgate.net This method involves the use of ruthenium-based catalysts, such as Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene precursor. researchgate.net While direct application to this compound is not extensively documented, the principles of RCM are applicable to the synthesis of unsaturated benzoxazepine precursors.

Other ring-closing strategies include intramolecular Heck reactions and other palladium-catalyzed cyclizations. scispace.com These methods are particularly useful for forming the seven-membered ring by creating a carbon-carbon or carbon-heteroatom bond.

Hydrogenation and Reduction Approaches to Achieve Decahydro Configuration

Once the benzoxazepine core is established, achieving the decahydro configuration requires the saturation of both the benzene (B151609) ring and any remaining double bonds in the seven-membered ring. Catalytic hydrogenation is the most common method for this transformation. google.comwipo.int

Typically, this is achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.netbeilstein-journals.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to ensure complete saturation. For example, the hydrogenation of 2,3-benzodiazepin-1-ones to their tetrahydro derivatives has been successfully carried out using 10% Pd/C in a methanol-hydrochloric acid mixture at room temperature and atmospheric pressure. researchgate.net Similar conditions can be adapted for the reduction of benzoxazepine systems.

Modern Catalytic Approaches in this compound Synthesis

Modern catalytic methods offer efficient and selective routes to benzofused seven-membered heterocycles.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of complex molecules, including seven-membered rings. mdpi.comdiva-portal.org Palladium, rhodium, copper, and ruthenium catalysts are frequently employed in various cyclization and cross-coupling reactions. scispace.comnih.govsci-hub.senih.gov

Rhodium-catalyzed asymmetric hydrofunctionalization/cyclization of internal alkynes has been used to synthesize enantioenriched 1,4-benzodiazepines and 1,4-benzoxazepines. nih.gov This method provides a direct route to chiral seven-membered heterocycles from achiral starting materials. Copper-catalyzed tandem reactions, such as hydroamination/alkynylation, have been applied to the synthesis of substituted hexahydroazepines. scispace.com

The table below summarizes some of the key synthetic reactions and catalysts used in the formation of benzoxazepine and related seven-membered heterocyclic systems.

| Reaction Type | Catalyst/Reagent | Application | Reference |

| Ring-Closing Metathesis (RCM) | Ruthenium-based catalysts (e.g., Grubbs' catalysts) | Formation of seven-membered oxepine and azepine rings | scispace.comresearchgate.net |

| Intramolecular Heck Reaction | Palladium catalysts | Ring-closing to form benzoazepinones | scispace.com |

| Asymmetric Hydrogenation | Rhodium catalysts with chiral ligands | Synthesis of chiral N-unprotected 2,3-dihydro-1,5-benzothiazepinones | nih.gov |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C) | Saturation of the benzene ring and other double bonds | google.comwipo.intresearchgate.net |

| Domino Knoevenagel/ scispace.comnih.gov-Hydride Shift Cyclization | - | Synthesis of condensed 1,4-benzoxazepines | beilstein-journals.org |

| Rh-catalyzed Hydrofunctionalization | Rhodium catalysts | Asymmetric synthesis of 1,4-benzodiazepines and 1,4-benzoxazepines | nih.gov |

| Copper-promoted Diamination | Copper(2-ethylhexanoate)₂ | Synthesis of 1,4-benzodiazepin-5-ones | nih.gov |

Organocatalytic Methods for this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful metal-free alternative for the synthesis of complex heterocyclic structures. While specific applications leading directly to the this compound core are emerging, established organocatalytic methods for related benzoxazepine systems demonstrate the potential of this approach.

One notable strategy involves the cooperative catalysis of an achiral Lewis base and a chiral N-heterocyclic carbene (NHC). For instance, a highly enantioselective [4+3] annulation of benzoxazinanones with isatin-derived enals has been developed. acs.org In this process, a nucleophilic Lewis base such as 4-dimethylaminopyridine (B28879) (DMAP) promotes the decarboxylation of the benzoxazinanone to generate an aza-ortho-xylylene intermediate. This intermediate then reacts with a homoenolate generated from the enal via NHC catalysis, yielding a spiro-benzoxazepine derivative. acs.org While this method produces an unsaturated system, subsequent hydrogenation could provide access to the saturated decahydro scaffold.

The development of asymmetric synthesis for tetrahydro-benzoxazepines has been noted to rely on organocatalysts, among other methods, highlighting the relevance of this field for accessing these saturated heterocyclic systems. researchgate.net

Table 1: Organocatalytic Annulation for Benzoxazepine Synthesis

| Catalyst System | Reactants | Product Type | Key Feature |

|---|

Base-Mediated Cyclizations and Transformations

Base-mediated reactions are fundamental in the synthesis and functionalization of heterocyclic compounds, including the this compound framework. These methods can be used for both the initial ring-forming cyclization and for subsequent stereochemical transformations.

A significant application of base-mediation is in the stereochemical isomerization of existing scaffolds. In the synthesis of tetrahydrobenzo[f] nih.govnih.govoxazepines, which are structurally analogous to the decahydro system, a base-mediated epimerization has been successfully employed. rsc.orgrsc.org A highly diastereoselective Ugi-Joullié reaction initially produces the thermodynamically less stable trans isomer as the kinetic product. Subsequent treatment with a base allows for epimerization at the carbon atom adjacent to the nitrogen, leading to the formation of the more stable cis isomer. rsc.orgrsc.org This transformation provides a critical route to access stereoisomers that are not directly favored by the primary reaction pathway.

The cyclization to form the benzoxazepine ring itself can also be facilitated by a base. While many examples exist for unsaturated systems, the principles can be extended. For instance, the synthesis of thiadiazine 1-oxides, another class of heterocycles, can be achieved through either acid- or base-catalyzed intramolecular cyclization, demonstrating the versatility of pH control in ring-closure reactions. nih.gov

Stereoselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms is paramount when synthesizing biologically active molecules. The stereoselective synthesis of this compound, which can possess multiple chiral centers, is achieved through various sophisticated strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org This is a robust and widely used strategy in asymmetric synthesis. researchgate.netrsc.org

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgnih.govsigmaaldrich.com A general approach to synthesize a chiral this compound using this method could involve the following steps:

Attachment of a chiral auxiliary, such as an Evans' oxazolidinone, to a carboxylic acid precursor.

Asymmetric alkylation of the resulting N-acyl oxazolidinone with a suitable electrophile, for example, a haloalkyl-substituted cyclohexane derivative, to set a key stereocenter with high diastereoselectivity.

Removal of the chiral auxiliary.

Subsequent chemical transformations to complete the cyclization into the desired chiral this compound ring.

This method allows for the reliable construction of specific stereoisomers by leveraging the well-established stereodirecting effects of the auxiliary. researchgate.netrsc.org

Asymmetric Catalysis in this compound Construction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, representing a highly efficient and atom-economical approach. wikipedia.org The asymmetric synthesis of tetrahydro-benzoxazepines has been accomplished using transition metal-based catalysts and chiral Brønsted acids like phosphoric acids. researchgate.netnih.gov

A primary method for accessing the saturated this compound system from an unsaturated precursor is through asymmetric hydrogenation . Chiral catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., PhTRAP, BINAP), are highly effective for the enantioselective reduction of C=C and C=N bonds within heterocyclic systems. nih.govwikipedia.orgajchem-b.com For example, the catalytic asymmetric hydrogenation of related heteroaromatics like quinolines and benzisoxazoles has been shown to produce chiral saturated heterocycles with high enantiomeric excess. nih.gov This strategy could be directly applied to a 2,3,4,5-tetrahydro-1H-benzo[f] nih.govnih.govoxazepine or a dihydrobenzoxazepine precursor, where hydrogenation of the benzene ring would yield the corresponding this compound with stereocenters controlled by the chiral catalyst. dntb.gov.ua

Table 2: Examples of Chiral Catalysts in Asymmetric Hydrogenation

| Catalyst Type | Ligand Example | Substrate Class | Key Feature |

|---|---|---|---|

| Ruthenium-based | PhTRAP nih.gov | Benzisoxazoles | Reduces N-O and C=N bonds to form chiral amines. nih.gov |

| Ruthenium-diamine | TsDPEN ajchem-b.com | Quinolines | Highly efficient for N-heterocycles. ajchem-b.com |

Diastereoselective Routes to this compound Derivatives

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. For the this compound scaffold, which contains several stereocenters, diastereoselective methods are crucial for accessing specific isomers.

A powerful and flexible method is the Ugi-Joullié multicomponent reaction . This reaction has been used to synthesize tetrahydrobenzo[f] nih.govnih.govoxazepines with high diastereoselectivity. rsc.orgrsc.org The process starts with chiral, enantiopure 1,2-amino alcohols (derived from the chiral pool) which are reacted with salicylaldehydes to form cyclic imines. These imines then undergo the Ugi-Joullié reaction with an isocyanide and a carboxylic acid. The reaction proceeds with a strong kinetic preference for the trans product, yielding it with high diastereomeric ratios. rsc.orgrsc.org This approach allows for the introduction of four points of diversity into the final molecule, making it highly valuable for creating libraries of compounds. rsc.org As mentioned previously, the corresponding cis isomer can be accessed via a subsequent base-mediated epimerization. rsc.org

Other diastereoselective syntheses for related heterocyclic systems, such as the [4+2] annulation to form benzothiazolo[3,2-a]pyridines or the Brønsted acid-catalyzed synthesis of benzo[b]azepine derivatives, further illustrate the broad applicability of designing reactions to favor specific diastereomers. nih.govrsc.org

Spectroscopic Characterization Techniques for this compound

A combination of modern spectroscopic methods is essential for the unambiguous determination of the constitution and stereochemistry of complex molecules like this compound.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. For this compound, techniques such as COSY (Correlation Spectroscopy) would be employed to identify proton-proton coupling networks, thereby mapping out the hydrogen framework of the fused ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule. huji.ac.ilcolumbia.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, allowing for the differentiation between various stereoisomers. huji.ac.il For instance, in a cis-fused this compound, NOE correlations would be expected between protons on the same face of the molecule, which would be absent in a trans-fused isomer. The analysis of these through-space interactions is critical for assigning the relative configuration of stereocenters. researchgate.net

Hypothetical 1H NMR and NOESY Data for a Stereoisomer of this compound

| Proton Assignment | 1H Chemical Shift (ppm) | Key NOESY Correlations |

| H-2a | 3.85 | H-2e, H-3a, H-9a |

| H-2e | 4.10 | H-2a, H-3e |

| H-3a | 1.80 | H-2a, H-3e, H-4a |

| H-3e | 2.15 | H-3a, H-4e |

| H-5a | 2.90 | H-5e, H-6a |

| H-9a | 2.50 | H-2a, H-8a |

Note: This table is illustrative and presents hypothetical data based on typical chemical shifts and expected NOE correlations for similar heterocyclic systems.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. alevelchemistry.co.ukmdpi.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. alevelchemistry.co.uk This level of precision allows for the unambiguous determination of the molecular formula of this compound (C9H17NO) by distinguishing it from other potential compounds with the same nominal mass. cdc.gov Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be used to generate the molecular ion, whose exact mass is then measured. mdpi.comjeolusa.com

Expected HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed m/z [M+H]+ |

| C9H17NO | 155.1310 | 155.1312 |

Note: The observed m/z value is a hypothetical measurement that would confirm the molecular formula.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.comrsc.orgcigrjournal.org For this compound, IR spectroscopy would be particularly useful for identifying the N-H and C-O stretching vibrations. The N-H stretch typically appears as a medium-intensity band in the region of 3300-3500 cm-1. The C-O ether linkage would show a strong absorption in the 1050-1250 cm-1 region.

Raman spectroscopy, on the other hand, is highly sensitive to non-polar bonds and can provide valuable information about the carbon skeleton of the molecule. researchgate.netosti.gov The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, aiding in its structural confirmation. cigrjournal.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm-1) | Raman Frequency (cm-1) |

| N-H Stretch | 3400-3300 (medium) | 3400-3300 (weak) |

| C-H Stretch (aliphatic) | 2960-2850 (strong) | 2960-2850 (strong) |

| C-O Stretch (ether) | 1150-1085 (strong) | 1150-1085 (weak) |

| C-N Stretch | 1250-1020 (medium) | 1250-1020 (weak) |

Note: This table presents typical frequency ranges for the indicated functional groups.

X-ray Crystallography for this compound

While spectroscopic methods provide valuable information about the structure of a molecule in solution, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis is the most powerful method for determining the precise atomic arrangement of a crystalline compound. mdpi.com By irradiating a single crystal of a this compound derivative with X-rays and analyzing the resulting diffraction pattern, it is possible to calculate the electron density map of the molecule and, from that, the exact positions of all atoms. This technique would not only confirm the connectivity of the atoms but also provide unambiguous information about the relative and absolute stereochemistry of the chiral centers. Furthermore, it reveals detailed conformational information, such as the chair or boat conformations of the six-membered ring and the conformation of the seven-membered oxazepine ring. researchgate.net

Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (Å3) | 915.4 |

| Z | 4 |

Note: This data is hypothetical and represents plausible crystallographic parameters for a molecule of this type.

Investigation of Intramolecular Interactions and Hydrogen Bonding Networks

The detailed structural information from X-ray crystallography also allows for a thorough investigation of intramolecular and intermolecular interactions. researchgate.net In the case of this compound, an important feature to analyze would be the presence of hydrogen bonds. nih.govmdpi.com The nitrogen atom of the amine can act as a hydrogen bond donor, and the oxygen atom of the ether can act as a hydrogen bond acceptor. rowansci.com The analysis of the crystal packing can reveal intermolecular hydrogen bonding networks that dictate how the molecules arrange themselves in the solid state. researchgate.net For example, molecules may form dimers or extended chains through N-H···O or N-H···N hydrogen bonds. researchgate.netnih.gov These interactions are crucial for understanding the solid-state properties of the compound.

Solid-State Conformations and Packing Arrangements

The three-dimensional arrangement of molecules in the solid state is determined by a delicate balance of intramolecular conformational energies and intermolecular packing forces. rsc.org While solution-state studies reveal dynamic equilibria between various conformers, X-ray crystallography provides a precise snapshot of the most stable conformation within a crystal lattice. jhu.edunih.gov The ability to anticipate the shape adopted by flexible molecules in the solid state is crucial for predicting and engineering crystal packing and, consequently, the material's properties. rsc.org

In the absence of direct crystallographic data for the parent this compound, analysis of closely related structures provides significant insight. For instance, a detailed single-crystal X-ray diffraction study of 4-phenyl-decahydro-1H-1,5-benzodiazepin-2-one, an analogous fused bicyclic system, reveals specific solid-state conformations. dntb.gov.uaresearchgate.net In the crystal structure of this analog, the molecules form inversion dimers through intermolecular N—H···O hydrogen bonds. dntb.gov.uaresearchgate.net These dimers then pack without any unusually short intermolecular contacts. researchgate.net

Conformational Analysis of this compound Ring Systems

The this compound scaffold consists of a cyclohexane ring fused to a seven-membered oxazepine ring. This fusion introduces significant conformational complexity due to the inherent flexibility of both rings. Conformational analysis of such systems involves identifying the most stable low-energy conformations, such as chair and boat forms, and understanding the energy barriers for interconversion between them. upenn.eduresearchgate.net Techniques like NMR spectroscopy and computational molecular modeling are essential tools for studying these dynamic processes in solution. researchgate.netnih.govfrontiersin.org

Analysis of Fused Ring Conformations (e.g., Chair, Twist-Boat)

The cyclohexane portion of the this compound system preferentially adopts a chair conformation to minimize angle and torsional strain, similar to unsubstituted cyclohexane. upenn.eduiscnagpur.ac.in The seven-membered oxazepine ring, however, is more flexible and can exist in several low-energy conformations, with the twist-boat being a common arrangement. nih.gov

| Ring System (in Analog) | Observed Conformation | Source(s) |

| Fused 6-Membered Ring | Chair | dntb.gov.uaresearchgate.net |

| Fused 7-Membered Ring | Twist-Boat | dntb.gov.uaresearchgate.net |

Steric Hindrance and Strain Assessment within the Decahydro System

The stability of any given conformation is determined by the sum of several types of strain. iscnagpur.ac.in

Angle Strain: This arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³ hybridized carbon). The chair conformation of the six-membered ring largely alleviates this strain. iscnagpur.ac.in

Torsional Strain: This results from the eclipsing of bonds on adjacent atoms. The staggered arrangement of bonds in the chair conformation minimizes torsional strain. upenn.eduiscnagpur.ac.in The twist-boat conformation of the seven-membered ring represents a compromise to reduce the eclipsing interactions that would be present in a pure boat form. iscnagpur.ac.in

Steric Strain (van der Waals Strain): This occurs when non-bonded atoms or groups are forced into close proximity, resulting in repulsive forces. iscnagpur.ac.in In the this compound system, steric strain can arise from interactions between substituents, between axial hydrogens on the cyclohexane ring, and across the fused ring system. The preference for substituents to occupy equatorial positions in a chair conformation is a classic example of avoiding steric strain, specifically 1,3-diaxial interactions. upenn.edu

Computational methods and molecular modeling are often employed to calculate the steric energy of different conformations, allowing for a quantitative assessment of the strain within the molecule. upenn.edu

Influence of Substituents on Conformational Preferences

The introduction of substituents onto the this compound skeleton can significantly alter the conformational landscape. The size, polarity, and electronic nature of the substituents all play a role in determining the most stable conformer. nih.govd-nb.info

Theoretical and Computational Investigations of Decahydro 4,1 Benzoxazepine

Quantum Chemical Calculations for Decahydro-4,1-benzoxazepine

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are instrumental in determining the optimized geometry and electronic properties of molecules like this compound. nih.gov

For this compound, a full geometry optimization using DFT would reveal the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. This would allow for the identification of the lowest energy conformer. Furthermore, DFT provides insights into the electronic properties through the calculation of various molecular orbitals.

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental laws of quantum mechanics, without the inclusion of any empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of ground state properties. nih.gov

For this compound, ab initio calculations would be employed to determine its ground state energy, which is crucial for assessing its thermodynamic stability. These methods can also be used to calculate other fundamental properties such as the ionization potential and electron affinity, which are related to the molecule's reactivity. While computationally more demanding than DFT, ab initio methods offer a higher level of theory and can be used to benchmark the results obtained from DFT.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and shape of these orbitals are critical in predicting the outcome of chemical reactions. wuxibiology.com

For this compound, the HOMO would likely be localized on the electron-rich heteroatoms (oxygen and nitrogen), indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO would represent the regions most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

Table 2: Frontier Molecular Orbital (FMO) Analysis Data

| Parameter | Significance for this compound |

|---|---|

| EHOMO (Energy of HOMO) | Related to the ionization potential and the ability to donate electrons. |

| ELUMO (Energy of LUMO) | Related to the electron affinity and the ability to accept electrons. |

Molecular Modeling and Simulation of this compound

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and to explore their conformational space. These methods are particularly useful for flexible molecules like this compound.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and stability of a molecule in various environments (e.g., in a vacuum or in a solvent).

For this compound, MD simulations would be invaluable for exploring its complex conformational landscape. The fused ring system can adopt multiple chair, boat, and twist-boat conformations. MD simulations can reveal the relative stabilities of these conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its physical and biological properties.

Conformational searching algorithms are used to systematically or stochastically explore the potential energy surface of a molecule to find its low-energy conformers. These methods can be combined with energy minimization techniques, which adjust the geometry of a starting conformation to find the nearest local energy minimum.

For this compound, a comprehensive conformational search would identify all possible stable conformers. Subsequent energy minimization of these conformers using quantum mechanical methods like DFT would provide their relative energies, allowing for the determination of the global minimum energy structure and the Boltzmann population of each conformer at a given temperature. This analysis is essential for a complete understanding of the molecule's preferred shapes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic effects, thereby guiding the design of more potent and selective compounds. These models are built on the principle that the biological activity of a chemical is a function of its physicochemical, electronic, and steric properties.

Development of Predictive Models based on Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. The development of a predictive QSAR model for this compound derivatives involves a systematic process:

Data Set Selection : A series of this compound analogs with experimentally determined biological activities (e.g., inhibitory concentrations like IC50 or binding affinities like Ki) is compiled. This dataset is typically divided into a training set, for building the model, and a test set, for validating its predictive power.

Descriptor Calculation : For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can be broadly categorized as:

1D Descriptors : Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors : Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D Descriptors : Calculated from the 3D conformation of the molecule, encompassing steric and electronic properties.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to create a mathematical equation that links the molecular descriptors (independent variables) to the biological activity (dependent variable).

Model Validation : The robustness and predictive capability of the generated QSAR model are rigorously assessed. Internal validation techniques, like leave-one-out cross-validation (q²), and external validation using the test set (predictive r²) are crucial steps. A reliable QSAR model should have high statistical correlation and low error in prediction.

For instance, in studies of related benzoxazepine derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated at various grid points in space. These field values serve as the molecular descriptors. The resulting models can be visualized through contour maps, which highlight regions where modifications to the chemical structure are likely to enhance or diminish biological activity. For example, a study on benzoxazepine derivatives as mTOR inhibitors identified key steric and electrostatic features that govern their inhibitory action, providing a roadmap for designing novel, more effective compounds researchgate.net.

A hypothetical table of molecular descriptors that could be used in a QSAR study of this compound derivatives is presented below.

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Can influence interactions with polar residues in a binding site. |

| Steric | Molecular Volume | The volume occupied by the molecule. | Affects the fit of the molecule within the receptor pocket. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. | Can relate to the overall shape and flexibility of the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water. | Relates to the hydrophobicity of the molecule, affecting membrane permeability and binding to hydrophobic pockets. |

Ligand-Based and Structure-Based QSAR Approaches

QSAR models for this compound derivatives can be developed using two primary approaches: ligand-based and structure-based.

Ligand-Based QSAR

This approach is utilized when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. It relies solely on the information derived from a set of molecules known to interact with the target. The fundamental assumption is that molecules with similar structures are likely to exhibit similar biological activities.

Key aspects of ligand-based QSAR include:

Pharmacophore Modeling : This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. This pharmacophore can then be used as a template for designing new molecules.

3D-QSAR (CoMFA and CoMSIA) : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in ligand-based design. In these methods, a set of active molecules are superimposed based on a common structural scaffold. CoMFA calculates steric and electrostatic fields, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting field values are then correlated with biological activity to build a predictive model. A study on benzoxazepine derivatives as mGluR5 positive allosteric modulators successfully employed CoMFA to highlight the structural features crucial for their bioactivity nih.govmeilerlab.org. The model indicated that bulky substituents in certain positions and specific electrostatic characteristics in others were favorable for activity nih.govmeilerlab.org.

Structure-Based QSAR

When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based QSAR approach can be employed. This method leverages the structural information of the target's binding site to inform the QSAR model.

Key aspects of structure-based QSAR include:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The docking scores and the specific interactions observed (e.g., hydrogen bonds, hydrophobic interactions) can be used as descriptors in a QSAR model.

Receptor-Guided Alignment : In 3D-QSAR studies, the alignment of the ligands can be guided by their docked poses within the receptor's active site. This can lead to more biologically relevant alignments and, consequently, more robust QSAR models.

Interaction Field-Based QSAR : This method calculates the interaction energies between the ligands and the receptor's active site. These energy terms can then be used as descriptors to build a QSAR model that directly relates binding interactions to biological activity.

In the context of this compound derivatives, a structure-based approach would involve docking each derivative into the active site of its target protein. The calculated binding energies and the specific amino acid interactions could then be correlated with the experimentally observed biological activities to develop a predictive QSAR model. This approach provides a more direct understanding of the structure-activity relationship at the molecular level. For example, research on benzoxazepine derivatives as mTOR inhibitors combined 3D-QSAR with molecular docking to correlate the contour maps from the QSAR model with the interactions of amino acids in the binding site researchgate.net.

The table below summarizes the key differences between ligand-based and structure-based QSAR approaches.

| Feature | Ligand-Based QSAR | Structure-Based QSAR |

| Primary Requirement | A set of ligands with known activities. | 3D structure of the biological target. |

| Basis of Model | Similarities and differences among the ligand structures. | Interactions between the ligands and the target's binding site. |

| Alignment of Molecules | Based on a common scaffold or pharmacophore. | Based on docking into the receptor's active site. |

| Insights Gained | Identifies key structural features of the ligands required for activity. | Elucidates the specific molecular interactions that drive ligand binding and activity. |

Chemical Reactivity and Transformations of Decahydro 4,1 Benzoxazepine

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The term "Decahydro-4,1-benzoxazepine" implies a fully saturated bicyclic system, which means there is no benzene moiety present. Therefore, this compound does not undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions. These reactions are characteristic of aromatic compounds.

Should a related analogue with an aromatic benzene ring exist (a tetrahydro-4,1-benzoxazepine), the outcome of electrophilic aromatic substitution would be directed by the substituents on the benzene ring. The oxygen and nitrogen atoms of the heterocyclic ring would act as activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance.

Table 1: Expected Directing Effects of Heterocyclic Ring in a Hypothetical Aromatic Analogue

| Substituent Group | Nature | Directing Effect |

| -O- (Ether) | Activating | Ortho, Para |

| -NH- (Amine) | Activating | Ortho, Para |

Nucleophilic Reactions at Heteroatom Centers

The this compound structure contains two heteroatoms, nitrogen and oxygen, which can potentially act as centers for nucleophilic reactions.

Nitrogen Atom: The secondary amine in the ring is nucleophilic due to the lone pair of electrons on the nitrogen atom. It is expected to react with a variety of electrophiles. For instance, it can be alkylated, acylated, and can participate in reactions with aldehydes and ketones to form enamines or undergo reductive amination. The reactivity of the nitrogen can be influenced by steric hindrance from the bicyclic structure.

Oxygen Atom: The oxygen atom in the ether linkage is significantly less nucleophilic than the nitrogen atom. Ethers are generally unreactive towards nucleophilic attack unless activated. Ring-opening of the ether is possible under harsh conditions, for example, with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). In such a reaction, the oxygen would first be protonated, making it a better leaving group, followed by nucleophilic attack of the halide ion on an adjacent carbon atom, leading to the cleavage of a C-O bond.

Ring Expansion and Ring Cleavage Reactions of this compound

Given the saturated nature of the rings, this compound is expected to be relatively stable.

Ring Cleavage: As mentioned in the previous section, cleavage of the ether linkage can be achieved under strongly acidic conditions. The C-N bonds of the amine are generally stable but can be cleaved under specific reductive conditions or through more complex rearrangement reactions. For example, treatment with cyanogen (B1215507) bromide (von Braun reaction) could potentially lead to the cleavage of a C-N bond and the formation of a cyanamide, although this is more common for tertiary amines.

Ring Expansion: There are no common, predictable ring expansion reactions for this specific saturated heterocyclic system under standard laboratory conditions. Ring expansion reactions are typically observed in systems with specific functional groups or under particular reaction conditions that are not inherent to the basic this compound structure.

Functionalization of the this compound Scaffold

The presence of the secondary amine allows for a variety of functionalization reactions, making it a key site for derivatization.

Alkylation: The nitrogen atom can be readily alkylated using alkyl halides or other alkylating agents. This reaction proceeds via an SN2 mechanism. The product of mono-alkylation would be a tertiary amine. Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt.

Acylation: The secondary amine can be acylated using acyl chlorides or acid anhydrides to form the corresponding amide. This is a common method for protecting the amine or for introducing a variety of functional groups.

Table 2: Common Alkylation and Acylation Reactions

| Reaction | Reagent Example | Product |

| N-Alkylation | Methyl iodide (CH₃I) | N-Methyl-decahydro-4,1-benzoxazepine |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-Acetyl-decahydro-4,1-benzoxazepine |

Oxidation: The secondary amine can be oxidized to a hydroxylamine (B1172632) or a nitroxide radical under controlled conditions using oxidizing agents like hydrogen peroxide or peroxy acids. More vigorous oxidation could lead to the cleavage of the ring. The saturated carbon skeleton can also be oxidized at positions adjacent to the heteroatoms (α-positions) under specific conditions, for instance, using reagents like mercuric acetate.

Reduction: The this compound ring system is already fully saturated, so it cannot be further reduced under typical catalytic hydrogenation conditions. The ether linkage is also generally resistant to reduction, although it can be cleaved by some strong reducing agents under harsh conditions.

At the Nitrogen Atom: A wide range of derivatizations are possible at the nitrogen atom, beyond simple alkylation and acylation. These include:

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides.

Michael Addition: As a nucleophile, the secondary amine can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.

Mannich Reaction: It can be a component in the Mannich reaction, reacting with formaldehyde (B43269) and a compound containing an active hydrogen.

At the Oxygen Atom: Derivatization at the ether oxygen is not straightforward due to its low reactivity. As previously discussed, reactions involving the oxygen atom typically lead to ring cleavage rather than the formation of a stable derivative where the oxygen is bonded to a new group while remaining in the ring.

Domino and Cascade Reactions Involving this compound Precursors

One notable example involves a domino Knoevenagel– nih.govrsc.org-hydride shift cyclization reaction. This method has been employed for the regio- and diastereoselective synthesis of condensed O,N-heterocycles containing the tetrahydro-1,4-benzoxazepine moiety. nih.govnih.govresearchgate.net The reaction proceeds from a 4-aryl-2-phenyl-1,4-benzoxazepine derivative, which itself can be synthesized from flavanone. nih.govnih.gov This domino reaction demonstrates the power of intramolecular hydride shifts in constructing complex heterocyclic systems with a high degree of stereocontrol.

Another innovative approach is the one-pot synthesis of tricyclic benzoxazepine derivatives through a heterogeneous biochemo multienzyme cascade reaction. nih.govacs.orgnih.gov This process utilizes lipase (B570770) M and tyrosinase in a cascade that includes tyrosinase-mediated ortho-hydroxylation of a phenolic moiety, followed by a 1,6-Michael addition and a tandem intramolecular ring closure. nih.govacs.orgnih.gov This biocatalytic approach offers a sustainable alternative to traditional synthetic methods, proceeding under mild conditions with high atom economy. nih.govacs.orgnih.gov

Furthermore, domino reactions involving aza-Morita-Baylis-Hillman (aza-MBH) reactions have been developed for the synthesis of benzoxazepine derivatives. For instance, a PPh3-catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates provides a direct, one-step route to functionalized benzoxazepines. rsc.org Similarly, domino processes that involve the ring-opening of activated small rings, such as aziridines, have been reported. A domino ring-opening/carboxamidation reaction of N-tosyl aziridines with 2-halophenols under phase-transfer catalysis offers an efficient synthesis of 1,4-benzoxazepinones. researchgate.net

The following table summarizes selected domino and cascade reactions leading to benzoxazepine precursors.

| Reaction Type | Key Reactants | Catalyst/Reagent | Key Transformation(s) | Resulting Scaffold |

| Domino Knoevenagel– nih.govrsc.org-hydride shift cyclization | 4-Aryl-2-phenyl-1,4-benzoxazepine derivative, 1,3-dicarbonyl compounds | Not specified in abstract | Knoevenagel condensation, nih.govrsc.org-hydride shift, cyclization | Condensed tetrahydro-1,4-benzoxazepine |

| Multienzyme Cascade Reaction | Phenolic compounds, β-amino acids | Lipase M, Tyrosinase | Ortho-hydroxylation, 1,6-Michael addition, tandem intramolecular ring closure | Tricyclic benzoxazepine derivatives |

| Aza-MBH Domino Reaction | Salicyl N-tosylimines, Allenoates | PPh3 | Aza-Morita-Baylis-Hillman reaction, intramolecular cyclization | Benzoxazepine derivatives |

| Domino Ring-Opening/Carboxamidation | N-Tosyl aziridines, 2-Halophenols | Phase-transfer catalyst | Aziridine ring-opening, carboxamidation, intramolecular cyclization | 1,4-Benzoxazepinones |

| Base-Promoted Cascade | N-Propargyl enaminone | Base | 7-exo-dig cyclization to form 1,4-oxazepine (B8637140) intermediate | 1,4-Oxazepine |

These examples highlight the versatility of domino and cascade reactions in the construction of the benzoxazepine framework. The resulting unsaturated or partially saturated benzoxazepine derivatives can then serve as advanced precursors for the synthesis of this compound through subsequent reduction steps, such as catalytic hydrogenation. The efficiency and elegance of these one-pot methodologies are of significant interest in medicinal and synthetic organic chemistry.

Design and Synthesis of Decahydro 4,1 Benzoxazepine Derivatives for Structure Activity Relationship Sar Studies

Rational Design Principles for Decahydro-4,1-benzoxazepine Analogs

Rational drug design for this compound analogs is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These strategies involve systematic structural modifications based on an understanding of the target biology and the physicochemical properties of the lead compound.

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, to create a new compound with comparable biological activity. cambridgemedchemconsulting.comresearchgate.net This strategy is employed to modulate a molecule's potency, alter its metabolic profile, reduce toxicity, or improve its physicochemical properties without drastically changing the core structure responsible for biological activity. cambridgemedchemconsulting.comdrughunter.com

For the this compound scaffold, bioisosteric replacements can be envisioned at several positions:

Heteroatom Modification: The oxygen atom in the oxazepine ring could be replaced with sulfur (to yield a benzothiazepine) or a substituted nitrogen (to yield a benzodiazepine), altering hydrogen bonding capacity, lipophilicity, and metabolic stability.

Ring Substituents: Aromatic or aliphatic substituents on the benzene (B151609) or oxazepine rings can be replaced with bioisosteres. For example, a hydroxyl group could be swapped for a fluorine atom or an amine, while a methyl group could be replaced by a chlorine atom or an amino group.

Functional Group Mimics: Carboxylic acid or amide functionalities, if present as substituents, can be replaced by various acidic heterocycles like tetrazoles or oxadiazoles. drughunter.com These changes can significantly impact a compound's acidity (pKa), membrane permeability, and oral bioavailability. drughunter.com

The success of a bioisosteric replacement is highly context-dependent, and not all substitutions will lead to favorable outcomes. drughunter.com

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| -O- (in ring) | -S-, -NH-, -CH2- | Modify ring conformation, hydrogen bonding, and polarity. |

| -F | -OH, -NH2, -CH3 | Alter polarity and hydrogen bonding potential. |

| -Cl | -Br, -CF3, -CN | Modulate size, electronics, and lipophilicity. |

| -CH3 | -NH2, -OH, -Cl | Fine-tune steric and electronic properties. |

| -OH | -F, -OMe, -NH2 | Change hydrogen bond donor/acceptor character and pKa. |

| Phenyl | Pyridyl, Thienyl | Introduce heteroatoms to alter solubility and metabolic profile. |

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a different one, while preserving the essential interactions with the biological target. uniroma1.itnih.gov This approach is valuable for discovering new chemical entities with improved properties or for navigating around existing patents. uniroma1.it The underlying assumption is that different scaffolds can orient key functional groups in a similar spatial arrangement to achieve a comparable biological effect. uniroma1.it

Strategies for scaffold hopping can be classified into several categories: nih.govresearchgate.net

Heterocycle Replacements: Swapping one heterocyclic ring system for another. For instance, a known inhibitor with a thienopyrimidinone core could be "hopped" to a quinazolinone scaffold to improve properties while maintaining activity. nih.gov

Ring Opening or Closure: Modifying the molecular flexibility by opening a ring system to create a more linear analog or closing a flexible chain to form a new ring. nih.gov This can improve drug-like properties by controlling the number of rotatable bonds. nih.gov

Peptidomimetics: Designing non-peptide scaffolds that mimic the structure and function of a peptide.

Topology-Based Hopping: Using computational methods to find novel scaffolds that match the 3D shape and pharmacophore features of the original active compound.

In the context of this compound, a scaffold hopping approach could be used to discover this scaffold based on a pre-existing lead with a different core, or conversely, to move from a this compound lead to a completely new chemical class.

Combinatorial Synthesis Approaches for this compound Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally related compounds, known as libraries. nih.gov This high-throughput approach is invaluable for SAR studies, as it allows for the systematic exploration of the chemical space around a core scaffold. For the this compound system, a combinatorial library could be constructed from three or more key building blocks, allowing for diversity at various positions of the molecule.

A hypothetical combinatorial synthesis might involve:

A set of diverse substituted 2-aminophenols as the starting material for the "benzo" portion.

A collection of various aldehydes or ketones to introduce diversity at another position.

A range of reagents to functionalize the nitrogen or other reactive sites on the heterocyclic ring.

By employing parallel synthesis techniques, where reactions are carried out simultaneously in arrays of small vessels, a large library of this compound derivatives can be generated efficiently. nih.govuzh.ch This enables a comprehensive initial screen to identify promising "hit" compounds and to delineate preliminary SAR trends.

Focused Library Design for Specific Biological Target Exploration

While large, diverse combinatorial libraries are useful for initial hit discovery, focused libraries are often designed for lead optimization. A focused library is a smaller, more rationally designed collection of compounds aimed at exploring the SAR for a specific biological target in greater detail. nih.gov The design of such a library is guided by preliminary screening data or structural information about the target, such as an X-ray crystal structure or a homology model.

For this compound derivatives, once an initial active compound is identified, a focused library would be synthesized to probe specific interactions with the target. For example, if initial SAR suggests that a particular region of the molecule interacts with a hydrophobic pocket in the target protein, the focused library would incorporate a variety of nonpolar substituents in that region. Similarly, if a hydrogen bond is suspected, analogs designed to modulate this interaction would be prioritized. This approach was successfully used in the development of 1,4-benzoxazepine (B8686809) derivatives as selective 5-HT1A receptor agonists. nih.gov

Stereochemical Considerations in Derivative Synthesis

The this compound scaffold is inherently three-dimensional and contains multiple chiral centers. The specific spatial arrangement of atoms (stereochemistry) is critical, as different stereoisomers (enantiomers or diastereomers) of a molecule can exhibit vastly different biological activities, potencies, and metabolic profiles. researchgate.net

During the synthesis of this compound derivatives, controlling the stereochemistry is paramount. researchgate.net For SAR studies, it is often necessary to synthesize and test each stereoisomer individually to determine which configuration is responsible for the desired biological effect. For instance, in a study of related 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives as squalene (B77637) synthase inhibitors, it was determined through the resolution of a racemic mixture that the (3R,5S) absolute stereochemistry was required for potent inhibitory activity. nih.gov

Synthetic strategies to achieve stereochemical control include:

Asymmetric Synthesis: Employing chiral catalysts, reagents, or auxiliaries to selectively produce one stereoisomer over others. researchgate.net

Chiral Pool Synthesis: Using naturally occurring chiral molecules as starting materials. nih.gov

Chiral Resolution: Separating a mixture of stereoisomers (e.g., a racemate) into its individual components, often through chiral chromatography or crystallization with a chiral resolving agent.

A thorough SAR study must therefore consider the stereochemistry at each chiral center of the this compound core to fully understand the structural requirements for biological activity.

Biological and Pharmacological Research Methodologies for Decahydro 4,1 Benzoxazepine Interaction Studies

In Vitro Screening Methodologies for Decahydro-4,1-benzoxazepine Derivatives

In vitro screening serves as the foundational step in drug discovery, allowing for the rapid assessment of large numbers of compounds in a controlled laboratory setting.

High-Throughput Screening (HTS) is a critical tool in modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against specific biological targets. ctppc.org This automated process utilizes robotics, liquid handling devices, and sensitive detectors to screen millions of compounds in a short timeframe, identifying "hits" that show affinity for a target molecule. ctppc.org For derivatives of this compound, HTS assays can be designed to measure various biological activities, such as the inhibition of a particular enzyme or the activation or blocking of a cellular receptor.

The primary goal of HTS is to quickly sift through extensive compound libraries to find candidates that produce the desired biological response. ctppc.org These "hits" can then be selected for further, more detailed investigation. While specific HTS campaigns for this compound are not detailed in the provided research, the methodology is standard for screening novel scaffolds. The process can be miniaturized to nanomole scales, allowing for more than 1,500 experiments to be run in under a day using as little as 0.02 milligrams of a substance per reaction. scienceintheclassroom.org This efficiency is transformative in early-stage drug discovery where material availability is often limited. scienceintheclassroom.org

Once initial hits are identified, cell-based assays are employed to confirm their activity in a more biologically relevant context. These assays use living cells to study how a compound, such as a this compound derivative, affects cellular functions and interacts with its intended target within the cellular environment.

A pertinent example involves the evaluation of 4,1-benzoxazepine (B1262346) derivatives for their ability to inhibit cholesterol biosynthesis. In one study, researchers used HepG2 cells, a human liver cancer cell line, to test the efficacy of these compounds. nih.gov The 5-(2,3-dimethoxyphenyl) derivative, in particular, demonstrated potent inhibition of cholesterol biosynthesis within these cells. nih.gov Such assays are vital for confirming that a compound not only interacts with its target enzyme but also maintains its activity in a complex cellular system, providing a bridge between biochemical assays and in vivo studies.

Enzyme inhibition assays are a cornerstone of biochemical screening, designed to measure the ability of a compound to interfere with an enzyme's activity. These assays are crucial for quantifying the potency of inhibitors and understanding their mode of action.

Derivatives of 4,1-benzoxazepine have been synthesized and specifically evaluated as inhibitors of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov In these studies, the inhibitory activity is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, glycine (B1666218) and β-alanine derivatives of a 4,1-benzoxazepine compound exhibited potent inhibition of squalene synthase prepared from HepG2 cells, with an IC50 value of 15 nM. nih.gov These assays confirmed that the compounds act as competitive inhibitors with respect to farnesyl pyrophosphate, one of the enzyme's substrates. nih.gov

| Compound Derivative | Target Enzyme | Cell Line | Potency (IC50) |

| Glycine Derivative 3a | Squalene Synthase | HepG2 | 15 nM |

| β-alanine Derivative 3f | Squalene Synthase | HepG2 | 15 nM |

| C3 (5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione) | EGFR Kinase | - | 37.24 nM |

| C3 (5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione) | HER2 Kinase | - | 45.83 nM |

This table presents data on the enzyme inhibition potency of various benzoxazepine and benzoxazine (B1645224) derivatives.

Mechanism of Biological Action Elucidation for this compound

Computational methods are indispensable for elucidating the mechanism of action of novel compounds. These in silico techniques provide detailed insights into the molecular interactions between a ligand, like a this compound derivative, and its biological target.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. uobaghdad.edu.iq It is a key tool for understanding the binding interactions between a ligand and its target receptor, typically a protein. uobaghdad.edu.iq This method scores the binding affinity, helping to identify the most promising candidates from a series of compounds. wjarr.com

For example, various new bis-1,3-benzoxazepine derivatives were subjected to molecular docking studies against the progesterone (B1679170) receptor to evaluate their potential as anticancer agents. orientjchem.org The results identified three compounds with high docking scores (ΔG of -9.58, -9.28, and -9.11 kcal/mol), indicating strong potential binding affinity. orientjchem.org The analysis also revealed specific interactions, such as the formation of three hydrogen bonds with the target protein. orientjchem.org Similarly, other benzoxazepine derivatives have been docked against bacterial proteins like undecaprenyl diphosphate (B83284) synthase from E. coli and dihydrofolate reductase from S. aureus to predict antibacterial activity. uobaghdad.edu.iq These studies help to rationalize the observed biological activities and guide the design of more potent derivatives.

| Compound | Target Protein | Docking Score (ΔG kcal/mol) | Key Interactions |

| Benzoxazepine Derivative 6b | Progesterone Receptor | -9.58 | 3 Hydrogen Bonds |

| Benzoxazepine Derivative 7a | Progesterone Receptor | -9.28 | 3 Hydrogen Bonds |

| Benzoxazepine Derivative 7c | Progesterone Receptor | -9.11 | 3 Hydrogen Bonds |

This table summarizes the results from molecular docking studies of specific benzoxazepine derivatives with the progesterone receptor.

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor interaction compared to the static picture provided by molecular docking. nih.gov MD simulations solve the equations of motion for a set of atoms, providing trajectories of coordinates, velocities, and energies over time. researchgate.net This technique is crucial for decoding the dynamics of intermolecular interactions and assessing the stability of the protein-ligand complex. nih.gov

By simulating the behavior of the this compound derivative within the binding site of its target protein over time, researchers can observe conformational changes in both the ligand and the receptor. mdpi.com These simulations can confirm the stability of binding modes predicted by docking and provide insights into the flexibility of the complex. researchgate.net The trajectories generated from MD simulations allow for the calculation of non-bonding interaction parameters, which helps in assessing the compatibility of the complex and facilitates the rational design of new compounds before they are synthesized in a lab. nih.gov Although computer resources can limit the scale and duration of these simulations, they are a powerful tool for understanding the nuanced, dynamic nature of drug-receptor interactions. nih.gov

Binding Affinity Determination Methodologies

To characterize the interaction of this compound derivatives with specific biological targets, a variety of established methodologies are employed to determine their binding affinity. These techniques are crucial for quantifying the strength of the interaction between a ligand (the benzoxazepine derivative) and its receptor, which is a critical step in drug discovery.

Commonly used methods include:

Radioligand Binding Assays: These are a cornerstone for studying receptor-ligand interactions.

Saturation Assays: These experiments involve incubating a fixed amount of a biological sample (containing the target receptor) with varying concentrations of a radiolabeled ligand. The goal is to determine the equilibrium dissociation constant (Kd), a measure of the ligand's affinity, and the maximum number of binding sites (Bmax). nih.govumich.edu Lower Kd values indicate higher binding affinity.

Competition Assays: In these assays, the radiolabeled ligand is used at a single concentration, while a non-labeled competitor compound (such as a this compound derivative) is added in increasing concentrations. This allows for the determination of the competitor's inhibitory constant (Ki), which reflects its affinity for the receptor. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time. It allows for the determination of kinetic parameters such as the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (Kd) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to its target molecule. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and entropy (ΔS).

Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be used to measure binding affinity by detecting changes in the fluorescence properties of a labeled molecule upon binding.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For the this compound scaffold, these studies would involve synthesizing a series of derivatives with systematic modifications to their structure and evaluating their biological effects.

A pertinent example can be drawn from research on (3,5-trans)-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives, which were investigated as inhibitors of squalene synthase. nih.gov Through the synthesis and evaluation of various analogs, researchers were able to establish clear SAR trends. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the molecular features that are necessary for a drug to recognize and bind to its biological target. SAR studies are instrumental in defining this pharmacophore. Based on studies of related 4,1-benzoxazepine analogs, several key features have been identified as crucial for potent biological activity. nih.gov

For a series of tetrahydro-4,1-benzoxazepine-3-acetic acid derivatives, the following pharmacophoric elements were determined to be important for squalene synthase inhibition: nih.gov

A bulky, lipophilic group at the 1-position: Derivatives with isobutyl and neopentyl groups at this position showed potent activity.

An electron-withdrawing group at the 7-position: The presence of a chloro atom at this position on the benzoxazepine ring was found to be favorable.

Specific substitutions on the 5-phenyl ring: The presence of chloro and methoxy (B1213986) groups, particularly at the 2'- and 3'-positions of the phenyl ring attached at position 5, led to potent inhibition. nih.gov

An acetic acid moiety at the 3-position: This group is a critical part of the structure for interacting with the target enzyme.

These features collectively define a hypothetical pharmacophore for this class of inhibitors.

Influence of Substituents and Stereochemistry on Biological Interactions

The specific nature of substituents and the three-dimensional arrangement of atoms (stereochemistry) have a profound impact on the biological activity of chiral molecules like this compound derivatives.

Influence of Substituents: As established in the SAR studies of tetrahydro-4,1-benzoxazepine analogs, the choice of substituents at key positions is critical for optimizing biological activity. Modifications to the lead compounds led to the discovery that a combination of specific groups resulted in highly potent derivatives. nih.gov For instance, the derivative incorporating a neopentyl group at the 1-position, a chloro group at the 7-position, and a 2,3-dimethoxyphenyl group at the 5-position exhibited powerful inhibition of cholesterol biosynthesis in a cellular assay. nih.gov

The table below summarizes the SAR findings for key positions on the tetrahydro-4,1-benzoxazepine scaffold.

| Position | Substituent | Observed Effect on Activity |

| 1 | Isobutyl, Neopentyl | Potent inhibitory activity |

| 7 | Chloro | Favorable for activity |

| 5-phenyl | 2'-Chloro, 2',3'-Dimethoxy | Potent inhibitory activity |

Influence of Stereochemistry: Since the this compound scaffold contains multiple chiral centers, its derivatives can exist as different stereoisomers. It is a well-established principle in pharmacology that different stereoisomers can have vastly different biological activities and properties.

In the study of the potent tetrahydro-4,1-benzoxazepine derivative 2t , an optical resolution was performed to separate the enantiomers. This investigation revealed that the biological activity was highly dependent on the stereochemistry. The absolute stereochemistry required for potent inhibitory activity was determined to be (3R, 5S) . nih.gov The corresponding (3S, 5R) enantiomer was likely significantly less active, highlighting the importance of a precise three-dimensional fit between the molecule and its biological target.

Emerging Research Areas and Future Directions for Decahydro 4,1 Benzoxazepine

Application of Decahydro-4,1-benzoxazepine Scaffolds in Materials Science (e.g., Corrosion Inhibition)

The application of heterocyclic compounds as corrosion inhibitors is a well-established field, and scaffolds related to this compound have demonstrated significant promise. Benzoxazepine derivatives are recognized as a promising class of corrosion inhibitors for mild steel, particularly in acidic environments like pickling baths. igi-global.com Their effectiveness is attributed to the presence of heteroatoms (nitrogen and oxygen), which can donate electrons and facilitate adsorption onto metal surfaces, forming a protective layer. igi-global.comresearchgate.net This adsorption can impede both anodic and cathodic corrosion reactions. igi-global.com

Research into related heterocyclic structures provides a strong rationale for investigating this compound derivatives for similar purposes. Studies on benzoxazole and benzodiazepine (B76468) derivatives have shown high inhibitory efficiency, which increases with the concentration of the compound. scirp.orgkfupm.edu.sa These compounds are noted for being cost-effective, having low toxicity, and being readily synthesized, making them attractive for industrial use. igi-global.com The mechanism of action typically involves the spontaneous adsorption of the inhibitor molecules onto the steel surface, a process that often follows the Langmuir adsorption isotherm model. researchgate.netscirp.org

The potential of these scaffolds is highlighted by their ability to significantly reduce the corrosion rate of metals, thereby providing long-term protection. igi-global.com The investigation of this compound in this domain would be a logical extension, exploring how its unique stereochemistry and electronic properties might influence its adsorption and protective capabilities on various metal surfaces.

Table 1: Corrosion Inhibition Efficiency of Related Heterocyclic Compounds

| Compound Class | Metal | Environment | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Benzoxazepine Derivatives | Mild Steel | Acidic Pickling Bath | 93.3 | igi-global.com |

| Benzodiazepine Derivative | Carbon Steel | 15% HCl | 93.41 | kfupm.edu.sa |

| Benzoxazole Derivatives | N80 Steel | 1 M HCl | >90 (depending on derivative) | scirp.org |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Table 2: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Outcome | Reference |

|---|---|---|---|

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Prediction of physicochemical properties, biological activity, and toxicity. | arxiv.orgacs.org |

| Synthesis Design | Retrosynthesis Prediction Algorithms | Design of efficient and novel synthetic routes to target molecules. | ftloscience.com |

| Virtual Screening | Molecular Docking, Deep Learning | Identification of derivatives with high binding affinity for specific biological targets. | nih.gov |

| Reaction Optimization | Graph Neural Networks | Prediction of reaction yields and regioselectivity to guide experimental work. | digitellinc.com |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com The synthesis of complex heterocyclic scaffolds like this compound can benefit significantly from the adoption of sustainable practices.